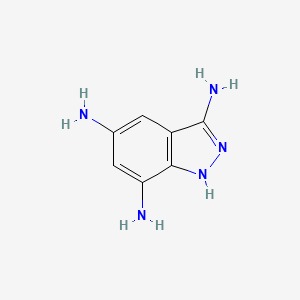![molecular formula C9H16NO+ B8282379 (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B8282379.png)
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one is a bicyclic quaternary ammonium compound. This compound is known for its unique structure, which includes a bicyclic framework with a nitrogen atom incorporated into the ring system. The presence of the quaternary ammonium group makes it a positively charged ion, which can interact with various biological molecules and systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable bicyclic ketone with a methylating agent to introduce the quaternary ammonium group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The quaternary ammonium group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can react with the quaternary ammonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ammonium compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one is used as a reagent in various organic synthesis reactions. Its unique structure and reactivity make it valuable for the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of quaternary ammonium compounds with biological membranes and proteins. Its positively charged nature allows it to interact with negatively charged biological molecules, making it useful in various biochemical assays.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas where modulation of ion channels or receptors is desired.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other complex molecules. Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins or membranes, potentially modulating their function. This interaction can affect various cellular pathways and processes, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl: This compound is structurally similar but lacks the quaternary ammonium group.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
The uniqueness of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one lies in its quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications where positive charge and specific interactions with biological molecules are required.
Propriétés
Formule moléculaire |
C9H16NO+ |
|---|---|
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
(1S,5R)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/p+1/t7-,8+ |
Clé InChI |
RHWSKVCZXBAWLZ-OCAPTIKFSA-O |
SMILES isomérique |
C[NH+]1[C@@H]2CCC[C@H]1CC(=O)C2 |
SMILES canonique |
C[NH+]1C2CCCC1CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3-Bromo-4-methoxy-phenyl)-{4-[(triisopropylsilyl)-ethynyl]-phenyl}-methanol](/img/structure/B8282333.png)









